Pirfenidone-d5

Description

Properties

IUPAC Name |

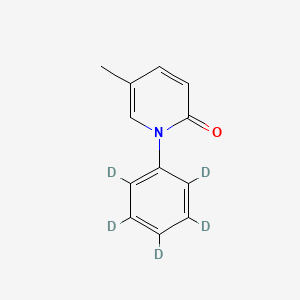

5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWRGOKTTBVCFA-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849622 | |

| Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-62-3 | |

| Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pirfenidone-d5: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pirfenidone-d5, a deuterated analog of the anti-fibrotic drug Pirfenidone. Its primary application in research is as a stable isotope-labeled internal standard for the precise quantification of Pirfenidone in biological matrices. This document details its properties, analytical methodologies, and its crucial role in pharmacokinetic and metabolic studies.

Introduction to this compound

This compound is a synthetically modified version of Pirfenidone where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight (190.25 g/mol ) compared to Pirfenidone (185.23 g/mol ) but with nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[1][2]

Primary Research Use:

The predominant application of this compound is in pharmacokinetic (PK) studies of Pirfenidone.[1] By enabling accurate measurement of drug concentrations in biological fluids such as plasma over time, researchers can determine key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[3] This is essential for drug development, dose optimization, and understanding drug-drug interactions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Pirfenidone using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Pirfenidone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Pirfenidone | 186.1 | 65.1 | Positive ESI | [4] |

| This compound | 191.1 | 65.1 | Positive ESI | [4] |

| Pirfenidone | 185.958 | 77.1 | Positive ESI | [5] |

| This compound | 190.965 | 81.1 | Positive ESI | [5] |

| Pirfenidone | 186.2 | 92.1 | Positive ESI | [6] |

Table 2: Summary of LC-MS/MS Method Validation Parameters

| Parameter | Range/Value | Reference |

| Linearity Range (Pirfenidone in plasma) | 0.005 - 25 µg/mL | [4] |

| Linearity Range (Pirfenidone in plasma) | 0.02059 - 25.14 µg/mL | [5] |

| Linearity Range (Pirfenidone in plasma) | 0.20 - 20.0 µg/mL | |

| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | [4] |

| LLOQ | 5 ng/mL | [6] |

| Intra-day Precision (%CV) | < 12.1% | [6] |

| Inter-day Precision (%CV) | < 12.1% | [6] |

| Accuracy (Relative Error) | -11.7% to 1.3% | [4] |

| Mean Recovery | 80.4 - 84.3% | [6] |

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the quantification of Pirfenidone in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation (Protein Precipitation)

-

Thaw Plasma Samples: Frozen human plasma samples are thawed at room temperature.

-

Spike with Internal Standard: To 100 µL of each plasma sample, add a specific volume of this compound working solution (e.g., 20 µg/mL) to achieve a final concentration that is within the linear range of the assay.

-

Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject a defined volume (e.g., 3 µL) of the supernatant into the LC-MS/MS system.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax Plus C18, Waters ACQUITY UPLC BEH C18) is commonly used.[4]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile). The elution can be isocratic or gradient.[4]

-

Flow Rate: A flow rate of 0.5 mL/min is often employed.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Pirfenidone and this compound as detailed in Table 1.[4][5][6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Pirfenidone utilizing this compound.

Caption: Experimental workflow for Pirfenidone pharmacokinetic analysis.

Pirfenidone Metabolism Pathway

The diagram below outlines the primary metabolic pathway of Pirfenidone in humans, which is crucial for understanding the analytes measured in metabolic studies.

Caption: Metabolic pathway of Pirfenidone.

Conclusion

This compound is an indispensable tool for researchers in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the quantification of Pirfenidone in biological matrices. The methodologies and data presented in this guide offer a solid foundation for the design and execution of robust bioanalytical studies, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of Pirfenidone.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pirfenidone-d5: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pirfenidone-d5, a deuterated analog of the anti-fibrotic drug Pirfenidone. This document details its chemical structure, physicochemical properties, and mechanism of action, with a focus on its role in key signaling pathways. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, intended to support research and development activities.

Chemical Structure and Properties

This compound, chemically known as 5-methyl-1-(phenyl-d5)-2-(1H)-pyridinone, is a stable isotope-labeled version of Pirfenidone where five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Pirfenidone in biological matrices.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Chemical Formula | C₁₂H₆D₅NO | [1] |

| Molecular Weight | 190.25 g/mol | [1][2] |

| CAS Number | 1020719-62-3 | [1][2][3] |

| Appearance | Colorless to white solid | [4] |

| Solubility | Soluble in Chloroform and Methanol | [5] |

| Purity | ≥98% | [1] |

| Storage | 4°C | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathways

Pirfenidone exerts its anti-fibrotic and anti-inflammatory effects through the modulation of several key signaling pathways. As a deuterated analog, this compound is expected to have the same mechanism of action. The primary pathways affected are the Transforming Growth Factor-β (TGF-β) and Tumor Necrosis Factor-α (TNF-α) signaling cascades.

Inhibition of TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. Pirfenidone has been shown to inhibit TGF-β signaling at multiple levels. It reduces the production of TGF-β1 and interferes with the downstream signaling cascade involving Smad proteins.[6][7] This inhibition leads to decreased fibroblast proliferation, differentiation into myofibroblasts, and reduced deposition of extracellular matrix proteins like collagen.[7]

Caption: this compound inhibits the TGF-β signaling pathway.

Modulation of TNF-α Signaling Pathway

Tumor Necrosis Factor-α (TNF-α) is a pro-inflammatory cytokine that plays a role in the pathogenesis of fibrotic diseases. Pirfenidone has been demonstrated to suppress the production and activity of TNF-α.[8] By inhibiting the TNF-α pathway, Pirfenidone reduces inflammation and subsequent fibrotic processes. This is partly achieved by inhibiting the activation of the NF-κB signaling pathway.[9][10]

Caption: this compound modulates the TNF-α signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the direct deuteration of Pirfenidone or by using deuterated starting materials. A general procedure for direct deuteration via H/D exchange is described below, based on methods outlined for deuterated pirfenidone analogs.[11]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Pirfenidone

-

Sodium deuteroxide (NaOD) in D₂O

-

Deuterium oxide (D₂O)

-

Methanol-d4 (CD₃OD)

-

Deuterium chloride (DCl) in D₂O

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve Pirfenidone in a mixture of D₂O and CD₃OD.

-

Deuteration: Add a solution of NaOD in D₂O to the reaction mixture. Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the phenyl ring. The progress of the reaction can be monitored by ¹H NMR or LC-MS to observe the decrease in the proton signals of the phenyl group.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding D₂O. Neutralize the mixture by the careful addition of DCl in D₂O until a neutral pH is achieved.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous Na₂SO₄.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified by column chromatography.

Procedure:

-

Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and isotopic purity of this compound. The ¹H NMR spectrum is expected to show the absence or significant reduction of signals corresponding to the phenyl protons.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

A predicted ¹H NMR spectrum for unlabeled Pirfenidone can be used for comparison.[12]

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary method for the quantification of Pirfenidone in biological samples, using this compound as an internal standard.[5][13][14]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [5]

-

Column: Agilent ZORBAX SB C18 (3.0 mm × 100 mm, 3.5 μm)

-

Mobile Phase: 50:50 (v/v) acetonitrile and water with 0.5% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Mass Spectrometry Conditions (Example): [5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Pirfenidone: m/z 185.9 -> 77.1

-

This compound: m/z 191.0 -> 82.1

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add the internal standard solution (this compound).

-

Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).

-

Vortex and centrifuge the samples.

-

Inject the supernatant into the LC-MS/MS system.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. The provided protocols are intended as a starting point and may require optimization based on specific experimental conditions and available instrumentation.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H11NO | CID 71434117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-methyl-1-phenyl-2(1H)-pyridinone Archives - Acanthus Research [acanthusresearch.com]

- 4. fortunejournals.com [fortunejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pirfenidone inhibits TGF-β1-induced fibrosis via downregulation of Smad and ERK pathway in MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pirfenidone Inhibits Alveolar Bone Loss in Ligature-Induced Periodontitis by Suppressing the NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pirfenidone Attenuates the EMT Process and the Secretion of VEGF in TGF-β2-Induced ARPE-19 Cells via Inhibiting the Activation of the NF-κB/Snail Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20090131485A1 - Deuterated pirfenidone - Google Patents [patents.google.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry: Application to a Pharmacokinetic Study [scite.ai]

Synthesis and Isotopic Purity of Pirfenidone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Pirfenidone-d5. The document outlines detailed experimental protocols for two primary synthetic routes and the subsequent determination of isotopic enrichment using mass spectrometry. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is a stable isotope-labeled internal standard essential for the accurate quantification of pirfenidone in biological matrices during pharmacokinetic and metabolic studies.[1] The use of a deuterated standard minimizes analytical variability and enhances the precision of liquid chromatography-mass spectrometry (LC-MS) based assays. This guide details the chemical synthesis and rigorous analytical methods required to produce and verify high-purity this compound for research and development applications.

Synthesis of this compound

Two primary strategies are employed for the synthesis of this compound: a coupling reaction using a deuterated starting material and a direct hydrogen-deuterium (H/D) exchange on unlabeled pirfenidone.

Synthesis via Ullmann Condensation

This method involves the copper-catalyzed coupling of 5-methyl-2-pyridone with a deuterated aryl halide, such as bromobenzene-d5.[2][3][4] This approach builds the deuterated molecule from a labeled precursor, providing a high degree of isotopic incorporation.

-

Reaction Setup: To a dried reaction vessel under an inert nitrogen atmosphere, add 5-methyl-2-pyridone (1.0 eq), bromobenzene-d5 (1.1 eq), cuprous oxide (Cu₂O, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the vessel to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 120-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Diagram of the Ullmann Condensation Synthesis Pathway:

Caption: Ullmann condensation pathway for this compound synthesis.

Synthesis via Direct H/D Exchange

This method involves the direct exchange of hydrogen atoms for deuterium on the phenyl ring of unlabeled pirfenidone under acidic or basic conditions.[5] This approach is often simpler but may result in a broader distribution of isotopologues.

-

Reaction Setup: Place pirfenidone (1.0 eq) in a microwave-safe reaction vessel.

-

Reagent Addition: Add deuterated acid (e.g., DCl in D₂O, 35% w/w) as the deuterium source and catalyst.

-

Reaction Conditions: Seal the vessel and heat in a microwave reactor to 170°C for 2-4 hours.[5]

-

Workup: After cooling, carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purify the crude product by recrystallization or column chromatography to obtain this compound.

Diagram of the H/D Exchange Synthesis Pathway:

Caption: Direct H/D exchange pathway for this compound synthesis.

Isotopic Purity Analysis

The determination of isotopic purity is critical to confirm the level of deuterium incorporation and the distribution of different isotopologues (d0 to d5). High-resolution liquid chromatography-mass spectrometry (LC-HRMS) is the preferred method for this analysis.[6][7]

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

LC Separation: Inject the sample onto a C18 reverse-phase UHPLC column. Elute the analyte using an isocratic or gradient mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid, to separate it from any potential impurities.

-

MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 185-195).

-

Data Analysis:

-

Generate an extracted ion chromatogram (EIC) for the [M+H]⁺ ion of each isotopologue (d0 to d5).

-

Integrate the peak area for each EIC.

-

Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

-

The overall isotopic purity is typically reported as the percentage of the desired deuterated species (d5) or the sum of all deuterated species.

-

Diagram of the Isotopic Purity Analysis Workflow:

Caption: Workflow for isotopic purity analysis by LC-HRMS.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and isotopic purity of this compound.

Table 1: Comparison of Synthetic Routes

| Parameter | Ullmann Condensation | Direct H/D Exchange |

| Starting Material | Bromobenzene-d5 | Pirfenidone |

| Key Reagents | Cu₂O, K₂CO₃, DMF | DCl, D₂O |

| Typical Yield | 60-80% | 40-70% |

| Isotopic Purity | Generally higher (predominantly d5) | Broader isotopologue distribution |

| Advantages | High isotopic enrichment | Simpler, uses non-labeled starting material |

| Disadvantages | Requires deuterated starting material | May require multiple cycles for high enrichment |

Table 2: Illustrative Isotopic Purity and Distribution Data

This table presents a typical isotopic distribution for a batch of this compound synthesized via Ullmann condensation, as determined by LC-HRMS.

| Isotopologue | Chemical Formula | [M+H]⁺ (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | C₁₂H₁₂NO⁺ | 186.09 | < 0.1 |

| d1 | C₁₂H₁₁DNO⁺ | 187.10 | 0.1 |

| d2 | C₁₂H₁₀D₂NO⁺ | 188.10 | 0.3 |

| d3 | C₁₂H₉D₃NO⁺ | 189.11 | 0.5 |

| d4 | C₁₂H₈D₄NO⁺ | 190.12 | 2.0 |

| d5 (target) | C₁₂H₇D₅NO⁺ | 191.12 | 97.0 |

| Total Deuterated | - | - | > 99.9% |

| Isotopic Purity (d5) | - | - | 97.0% |

Conclusion

The successful synthesis and rigorous analysis of this compound are paramount for its use as a reliable internal standard in quantitative bioanalysis. The Ullmann condensation method typically offers higher isotopic purity with a predominant d5 species, while direct H/D exchange provides a simpler alternative. The choice of synthetic route depends on the availability of starting materials and the desired level of isotopic enrichment. The detailed LC-HRMS protocol described herein allows for the precise determination of the isotopic distribution, ensuring the quality and suitability of this compound for its intended application in drug development and clinical research.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]

- 3. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. US20090131485A1 - Deuterated pirfenidone - Google Patents [patents.google.com]

- 6. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 7. almacgroup.com [almacgroup.com]

The Role of Pirfenidone-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirfenidone is an orally active small molecule approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its therapeutic effects are attributed to its anti-inflammatory, antioxidant, and anti-fibrotic properties.[1] The precise mechanism of action is not fully understood, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[2] As with any therapeutic agent, accurate quantification in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a suitable internal standard (IS) to ensure accuracy and precision.

This technical guide provides an in-depth exploration of Pirfenidone-d5, a deuterated analog of Pirfenidone, and its mechanism of action as an internal standard in bioanalytical applications.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. In this method, a known quantity of the stable isotope-labeled (SIL) analyte, in this case, this compound, is added to the biological sample prior to any sample preparation steps. The SIL internal standard is chemically identical to the analyte of interest (Pirfenidone) but has a different mass due to the incorporation of deuterium atoms.

The fundamental assumption is that the SIL internal standard will behave identically to the analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[3] By co-eluting with the analyte, the internal standard can effectively compensate for variations in sample preparation, chromatographic retention time, and matrix effects (ion suppression or enhancement).[4] The concentration of the analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard.

Mechanism of Action of this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Pirfenidone for several key reasons:

-

Physicochemical Similarity: Being a deuterated analog, this compound shares nearly identical physicochemical properties with Pirfenidone. This ensures that it has the same extraction recovery from the biological matrix and similar chromatographic behavior.[3]

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to experience the same matrix effects.[3] While minor differences in retention time can sometimes be observed due to the deuterium isotope effect, these are generally negligible and do not significantly impact the accuracy of quantification.

-

Mass Spectrometric Discrimination: The mass difference between Pirfenidone and this compound allows for their distinct detection by the mass spectrometer. This is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Potential Considerations: The Deuterium Isotope Effect

While deuterated internal standards are considered the gold standard, it is important to be aware of the potential for the deuterium isotope effect. This effect can arise from the slight difference in bond strength between carbon-hydrogen and carbon-deuterium bonds, which can lead to minor differences in chromatographic retention times and, in some cases, different fragmentation patterns in the mass spectrometer. However, for most applications, including the analysis of Pirfenidone, these effects are minimal and do not compromise the validity of the assay, as long as the method is properly validated.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Pirfenidone using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Pirfenidone | 186.1 | 65.1 | Positive | [2][5] |

| This compound | 191.1 | 65.1 | Positive | [2][5] |

| Pirfenidone | 185.958 | 77.1 | Positive | [6] |

| This compound | 190.965 | 81.1 | Positive | [6] |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Pirfenidone | Reference |

| Linearity Range | 0.005 - 25 µg/mL | [2][5] |

| 0.02059 - 25.14 mg/L | [6] | |

| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | [2][5] |

| Intra-day Precision (%RSD) | -11.7% to 1.3% | [2][5] |

| Inter-day Precision (%RSD) | -11.7% to 1.3% | [2][5] |

| Accuracy (%RE) | -11.7% to 1.3% | [2][5] |

| Mean Recovery | ≥90% | [2][5] |

Experimental Protocols

A typical experimental workflow for the quantification of Pirfenidone in human plasma using this compound as an internal standard involves the following steps:

Sample Preparation (Protein Precipitation)

-

To a 0.1 mL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile or methanol.[2][5][6]

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the mixture at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A reversed-phase C18 column is commonly used for the separation of Pirfenidone and this compound. Examples include Agilent Zorbax Plus C18 and Waters ACQUITY UPLC BEH C18.[2][5][7]

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate) to improve peak shape and ionization efficiency. A common mobile phase composition is a mixture of acetonitrile and aqueous ammonium formate solution (5 mM) containing 0.1% formic acid (60:40, v/v).[2][5]

-

Elution: Isocratic elution is often sufficient for the separation.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the LC column.

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of Pirfenidone and this compound.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard, as detailed in Table 1.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Pirfenidone in the unknown samples is determined.

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Pirfenidone quantification.

Pirfenidone's Therapeutic Mechanism of Action

Caption: Simplified signaling pathway of Pirfenidone's anti-fibrotic action.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of Pirfenidone in biological matrices by LC-MS/MS. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective correction of variability throughout the analytical process. The use of this compound, coupled with a validated LC-MS/MS method, provides a robust and reliable platform for pharmacokinetic and other essential studies in the development and clinical application of Pirfenidone. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols that underpin the use of this compound as an internal standard, offering a valuable resource for researchers and scientists in the field.

References

- 1. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

Pirfenidone vs Pirfenidone-d5 what is the difference for researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences between Pirfenidone and its deuterated analog, Pirfenidone-d5, providing a comprehensive resource for researchers in pharmacology, drug metabolism, and bioanalysis. This document outlines the fundamental principles of isotopic labeling, its impact on physicochemical and pharmacokinetic properties, and the practical applications of this compound in a research setting.

Core Chemical and Physical Distinctions

Pirfenidone is an anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] Its deuterated isotopologue, this compound, is structurally identical except that five hydrogen (protium) atoms on the phenyl ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[2][3]

The key distinction lies in the mass of the isotopes. Deuterium contains both a proton and a neutron, effectively doubling the mass of the hydrogen atom.[4] This seemingly subtle change results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy is the foundation of the kinetic isotope effect.

| Property | Pirfenidone | This compound |

| Molecular Formula | C₁₂H₁₁NO | C₁₂H₆D₅NO |

| Molecular Weight | 185.22 g/mol [5] | 190.25 g/mol [6][7] |

| CAS Number | 53179-13-8 | 1020719-62-3[6][7] |

| Synonyms | 5-methyl-1-phenylpyridin-2(1H)-one | 5-methyl-1-(phenyl-d5)pyridin-2(1H)-one[8] |

| Isotopic Label | None | Deuterium (d5) |

Table 1: Core Chemical and Physical Properties. This table summarizes the fundamental differences between Pirfenidone and its d5 analog.

The Role of this compound in Bioanalysis

The primary and most critical application of this compound in research is its use as an internal standard (IS) for the quantitative analysis of Pirfenidone in biological matrices (e.g., plasma, serum, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][9]

An ideal internal standard should be chemically similar to the analyte but physically distinguishable by the detector. This compound excels in this role because:

-

Co-elution: It has nearly identical chromatographic retention times to Pirfenidone, meaning it experiences similar conditions throughout the analytical process.

-

Similar Extraction Recovery: It behaves almost identically during sample preparation steps like protein precipitation or liquid-liquid extraction, effectively normalizing for any sample loss.

-

No Interference: It does not interfere with the analyte signal as it is mass-distinguishable by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, significantly improving the accuracy, precision, and robustness of quantification by correcting for variations in sample preparation and instrument response.[2]

The Kinetic Isotope Effect and Its Implications for Drug Metabolism

The increased strength of the C-D bond can make it more difficult for metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, to break this bond.[4] This phenomenon, known as the kinetic isotope effect (KIE) , can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.[4][10]

Pirfenidone is primarily metabolized in the liver by the CYP1A2 enzyme to form 5-hydroxymethyl-pirfenidone, which is then further oxidized to 5-carboxy-pirfenidone.[11]

While direct pharmacokinetic comparisons between Pirfenidone and this compound are not common—as the latter is not developed as a therapeutic—the principle of KIE has significant implications for drug development:

-

Improved Pharmacokinetic Profile: By strategically replacing hydrogens at sites of metabolism with deuterium, researchers can potentially slow down a drug's clearance, leading to a longer half-life, increased drug exposure (AUC), and potentially a reduced dosing frequency.[10]

-

Reduced Metabolite-Mediated Toxicity: If a drug's toxicity is caused by a reactive metabolite, deuteration at the site of that metabolic reaction could "switch" metabolism to other pathways, potentially reducing the formation of the toxic species.

A study on a novel derivative of Pirfenidone, YZQ17, demonstrated this principle by showing lower intrinsic clearance and a longer half-life in human and rat liver microsome assays compared to the parent Pirfenidone, indicating better metabolic stability.

Experimental Protocols

Bioanalytical Quantification of Pirfenidone using LC-MS/MS

This protocol provides a representative method for the quantification of Pirfenidone in rat plasma.

Objective: To determine the concentration of Pirfenidone in plasma samples from a pharmacokinetic study.

Materials:

-

Rat plasma (K2EDTA)

-

Pirfenidone reference standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, Ultrapure

-

Microcentrifuge tubes

Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of Pirfenidone and this compound in methanol.

-

Create a series of working standard solutions of Pirfenidone by serial dilution for the calibration curve (e.g., ranging from 5 ng/mL to 2000 ng/mL).

-

Prepare a working solution of this compound (e.g., 100 ng/mL) to be used for spiking.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound working solution.

-

Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters ACQUITY) |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 95% A, ramp to 5% A over 1.5 min, hold for 0.5 min, return to 95% A and re-equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temp | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Pirfenidone: m/z 186.2 → 92.1This compound: m/z 191.1 → 65.1[2] |

Table 2: Representative LC-MS/MS parameters for Pirfenidone analysis.

-

Data Analysis:

-

Integrate the peak areas for both Pirfenidone and this compound.

-

Calculate the peak area ratio (Pirfenidone / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x²) linear regression.

-

Determine the concentration of unknown samples from the calibration curve.

-

In Vitro Metabolic Stability Assay

This protocol provides a method for assessing the metabolic stability of Pirfenidone in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Pirfenidone.

Materials:

-

Human Liver Microsomes (HLM), pooled

-

Pirfenidone

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (containing an internal standard, e.g., Tolbutamide)

-

96-well incubation plate

-

Shaking incubator at 37°C

Methodology:

-

Incubation Preparation:

-

Prepare a microsomal suspension by diluting HLM in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Prepare the Pirfenidone test solution at 1 µM in buffer.

-

Pre-warm the microsomal suspension, buffer, and NADPH regenerating system to 37°C.

-

-

Metabolic Reaction:

-

In a 96-well plate, combine the HLM suspension and Pirfenidone solution. Pre-incubate for 5 minutes at 37°C in a shaking incubator.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

-

-

Sample Analysis:

-

Once all time points are collected, seal the plate, vortex, and centrifuge to pellet the precipitated protein.

-

Analyze the supernatant using an appropriate LC-MS/MS method to quantify the remaining percentage of Pirfenidone at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent of Pirfenidone remaining versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

-

Visualizing Workflows and Pathways

Pirfenidone's Anti-Fibrotic Signaling Pathway

Pirfenidone is understood to exert its anti-fibrotic effects primarily by downregulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[1] It also impacts other pro-inflammatory and pro-fibrotic mediators.

Figure 1: Pirfenidone's inhibitory effects on key pro-fibrotic pathways.

Experimental Workflow: LC-MS/MS Bioanalysis

This diagram illustrates the logical flow of quantifying Pirfenidone in biological samples using this compound as an internal standard.

References

- 1. Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry: Application to a Pharmacokinetic Study [scite.ai]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and metabolism of a novel antifibrotic drug pirfenidone, in mice following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites for idiopathic pulmonary fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 11. bidi.cellpharma.com [bidi.cellpharma.com]

Pirfenidone's In Vitro Mechanisms: A Technical Guide for Researchers

An In-depth Examination of Early Preclinical In Vitro Studies

This technical guide provides a comprehensive overview of the early in vitro studies investigating the mechanisms of action of Pirfenidone, a key therapeutic agent in the management of fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways and experimental workflows involved in Pirfenidone research. While the deuterated form, Pirfenidone-d5, is primarily utilized as an internal standard in analytical assays, the foundational in vitro studies that elucidate the pharmacological activity of Pirfenidone were conducted with the active compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on Pirfenidone, focusing on its effects on fibroblast proliferation, migration, collagen contraction, and cytokine secretion.

Table 1: Effect of Pirfenidone on Fibroblast Proliferation

| Cell Type | Assay | Pirfenidone Concentration | Incubation Time | Result | Reference |

| Neonatal Rat Cardiac Fibroblasts | MTS Assay | 0.1, 0.5, 1.0, 1.5 mg/mL | 12, 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation.[1] | [1] |

| Human Tenon's Fibroblasts | MTT Assay | 0.15, 0.2, 0.25, 0.3 mg/mL | 24 h | Dose-dependent inhibition, starting at 0.15 mg/mL and plateauing at 0.3 mg/mL.[2] | [2] |

| Human Pterygium Fibroblasts | MTT Assay | 0.2 mg/mL | 24 h | Approximately 50% inhibition of proliferation.[3] | [3] |

| Human Intestinal Fibroblasts | BrdU Assay | 0.5, 1, 2 mg/mL | 72 h | Dose-dependent decrease in BrdU incorporation.[4] | [4] |

| Human Cardiac Fibroblasts | Automated Cell Counting | 0.1, 0.3 mg/mL | 4 days | Decrease in proliferation rate. IC50 of 0.43 mg/mL.[5][6] | [5][6] |

Table 2: Effect of Pirfenidone on Fibroblast Migration

| Cell Type | Assay | Pirfenidone Concentration | Incubation Time | Result | Reference |

| Neonatal Rat Cardiac Fibroblasts | Boyden Chamber | 0.5, 1.0, 1.5 mg/mL | 24 h | Inhibition of migration.[1] | [1] |

| Human Tenon's Fibroblasts | Scratch-Wound Assay | 0.15, 0.3 mg/mL | 24 h | Significant reduction in cell motility.[2] | [2] |

| Human Pterygium Fibroblasts | Scratch Assay | 0.2 mg/mL | 24 h | Significantly reduced migration distance.[3][7] | [3][7] |

Table 3: Effect of Pirfenidone on Fibroblast-Mediated Collagen Contraction

| Cell Type | Assay | Pirfenidone Concentration | Incubation Time | Result | Reference |

| Neonatal Rat Cardiac Fibroblasts | Collagen Gel Contraction | 1.0, 1.5 mg/mL | 24, 48, 72 h | Attenuated collagen contractility.[1] | [1] |

| Human Tenon's Fibroblasts | Fibroblast-Populated Collagen Gels | 0.15, 0.3 mg/mL | 7 days | Significant inhibition of contraction.[2] | [2] |

| Human Pterygium Fibroblasts | Fibroblast-Populated Collagen Lattices | Not specified | 7 days | Significantly reduced collagen contraction.[3] | [3] |

| Primary Human Lung Fibroblasts | Collagen Gel Contraction | 100 µg/mL | 2 days | Attenuated gel contraction.[8] | [8] |

Table 4: Effect of Pirfenidone on Cytokine Secretion

| Cell Type | Cytokine Measured | Pirfenidone Concentration | Incubation Time | Result | Reference |

| Neonatal Rat Cardiac Fibroblasts | TGF-β1 | Not specified | Not specified | Attenuated synthesis and secretion.[9] | [9] |

| Neonatal Rat Cardiac Fibroblasts | IL-10 | Not specified | Not specified | Elevated synthesis and secretion.[9] | [9] |

| Macrophages (in vitro) | IL-10 | 0.5 mg/mL | 24 h | Significant increase in IL-10 at the mRNA level.[10] | [10] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Fibroblast Proliferation Assays

2.1.1. MTT Assay

-

Cell Seeding: Plate Human Tenon's Fibroblasts (HTFs) in 96-well plates and allow them to adhere.

-

Treatment: Treat cells with varying concentrations of Pirfenidone (e.g., 0, 0.15, 0.2, 0.25, 0.3 mg/mL) for a specified duration (e.g., 24 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.[2]

2.1.2. BrdU Incorporation Assay

-

Cell Seeding and Treatment: Seed primary human intestinal fibroblasts in a 96-well plate and treat with Pirfenidone (0, 0.5, 1, 2 mg/mL) for 72 hours.[4]

-

BrdU Labeling: Add 10 µM BrdU to the wells for the final 24 hours of incubation.[4]

-

Fixation and Detection: Fix the cells and incubate with an anti-BrdU-POD antibody.

-

Substrate Reaction and Measurement: Add the substrate solution and measure the colorimetric output to quantify the amount of incorporated BrdU, which reflects DNA synthesis and cell proliferation.[4]

Fibroblast Migration Assay (Scratch-Wound Assay)

-

Cell Culture: Grow Human Tenon's Fibroblasts (HTFs) to a confluent monolayer in culture plates.[2]

-

Serum Deprivation: Serum-starve the cells for 24 hours to synchronize their cell cycle.[2]

-

Wound Creation: Create a "scratch" or a cell-free area in the monolayer using a sterile pipette tip.[2]

-

Treatment: Rinse the plates to remove detached cells and add media containing different concentrations of Pirfenidone (e.g., 0, 0.15, 0.3 mg/mL).[2]

-

Imaging and Analysis: Capture images of the scratch at different time points (e.g., 0 and 24 hours) and measure the rate of cell migration into the denuded area.

Fibroblast-Mediated Collagen Contraction Assay

-

Collagen Gel Preparation: Prepare a solution of type I collagen and mix it with a suspension of fibroblasts (e.g., Human Tenon's Fibroblasts).

-

Gel Polymerization: Pipette the cell-collagen suspension into 24-well plates and allow it to polymerize, forming a gel.[2]

-

Gel Release and Treatment: Gently detach the gels from the sides of the wells to allow for contraction. Add media containing different concentrations of Pirfenidone (e.g., 0, 0.15, 0.3 mg/mL).[2]

-

Measurement: Monitor and measure the diameter or area of the collagen gels over several days. The reduction in gel size indicates the extent of fibroblast-mediated collagen contraction.[2]

Cytokine Secretion Assays (ELISA)

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages for IL-10 or fibroblasts for TGF-β1) and treat with Pirfenidone for a specified period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-10).

-

Block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a measurable signal.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Quantification: Determine the concentration of the cytokine in the samples by comparing their readings to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Pirfenidone and a general experimental workflow for its in vitro evaluation.

Pirfenidone's Impact on Pro-Fibrotic Signaling Pathways

Caption: Pirfenidone inhibits key pro-fibrotic signaling pathways.

General In Vitro Experimental Workflow for Pirfenidone

Caption: A typical workflow for in vitro evaluation of Pirfenidone.

Conclusion

The early in vitro studies of Pirfenidone have been instrumental in elucidating its anti-fibrotic mechanisms. Through a variety of cell-based assays, it has been demonstrated that Pirfenidone effectively inhibits key cellular processes that drive fibrosis, including fibroblast proliferation, migration, and collagen production. Furthermore, its ability to modulate cytokine production, by decreasing pro-fibrotic TGF-β1 and increasing anti-inflammatory IL-10, highlights its multifaceted mechanism of action. The inhibition of the TGF-β/Smad and Wnt/β-catenin signaling pathways appears to be central to its therapeutic effects. This technical guide provides a foundational resource for researchers to design and interpret further in vitro studies aimed at exploring the full potential of Pirfenidone and developing novel anti-fibrotic therapies.

References

- 1. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. d-nb.info [d-nb.info]

- 6. Characterization Of Pirfenidone Effects In Human Cardiac Fibroblasts [ediss.uni-goettingen.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro effects of pirfenidone on cardiac fibroblasts: proliferation, myofibroblast differentiation, migration and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pirfenidone increases IL-10 and improves acute pancreatitis in multiple clinically relevant murine models - PMC [pmc.ncbi.nlm.nih.gov]

Pirfenidone-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pirfenidone-d5. The information presented is critical for ensuring the integrity of the compound in research and drug development settings. The stability of this compound is comparable to that of its non-deuterated counterpart, pirfenidone.

Storage Recommendations

Proper storage is crucial for maintaining the stability and purity of this compound. The following conditions are recommended by various suppliers.

| Parameter | Recommended Condition | Notes |

| Storage Temperature | -20°C for long-term storage.[1][] 4°C for short-term storage.[3] | One supplier indicates a stability of at least 4 years when stored at -20°C.[1] |

| Shipping | Room temperature in the continental US; may vary elsewhere.[1][3] | |

| Solution Storage | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[4] It is not recommended to store aqueous solutions for more than one day.[5] | Once prepared, it is advised to aliquot and store the solution to prevent degradation from repeated freeze-thaw cycles.[4] |

Stability Profile: Forced Degradation Studies

Forced degradation studies, primarily conducted on pirfenidone, provide valuable insights into the potential degradation pathways of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods. Pirfenidone has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress, while remaining relatively stable under neutral and thermal conditions.[6][7]

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 2N HCl, refluxed at 60°C for 12 hours.[6] | Considerable degradation observed.[6][7] |

| Alkaline Hydrolysis | 2N NaOH, refluxed at 60°C for 12 hours.[6] | The highest degradation was observed under alkaline conditions, with one study reporting 17% decomposition.[7][8] |

| Oxidative Degradation | Specific conditions not detailed in the search results, but noted as a stressor. | Considerable degradation observed.[7] |

| Photolytic Degradation | Exposure to UV light. | Considerable degradation observed.[6][7] |

| Neutral Hydrolysis | Refluxed in water at 60°C for 12 hours. | Relatively stable.[6][7] |

| Thermal Degradation | Conditions not specified in detail, but noted as a stressor. | Relatively stable.[6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of pirfenidone, which are directly applicable to this compound.

Stability-Indicating RP-HPLC Method

A common method for assessing the stability of pirfenidone and its degradation products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions:

-

Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: Orthophosphoric acid buffer: Acetonitrile (65:35 v/v).[6]

-

Flow Rate: 1 ml/min.[6]

-

Detection Wavelength: 315 nm.[6]

-

Column Temperature: 30°C.[6]

Experimental Workflow for Stability Testing:

Workflow for Forced Degradation Analysis.

Forced Degradation Protocol

The following protocol outlines the steps for conducting forced degradation studies as per ICH guidelines.

-

Acid Degradation: To 1 ml of a stock solution of pirfenidone, add 1 ml of 2N hydrochloric acid and reflux for 12 hours at 60°C.[6]

-

Alkali Degradation: To 1 ml of a stock solution of pirfenidone, add 1 ml of 2N sodium hydroxide and reflux for 12 hours at 60°C.[6]

-

Neutral Hydrolysis: Reflux the drug in water for 12 hours at a temperature of 60°C.

-

Analysis: Following the stress exposure, dilute the resultant solutions to a suitable concentration (e.g., 53.4 ppm) and inject into the HPLC system to record the chromatograms and assess the stability.[6]

Signaling Pathway

Pirfenidone, the parent compound of this compound, is known to exert its anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.

Inhibition of TGF-β Pathway by Pirfenidone.

References

A Technical Guide to High-Purity Pirfenidone-d5 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Pirfenidone-d5, a deuterated analog of the anti-fibrotic drug Pirfenidone. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for preclinical and clinical research, particularly in pharmacokinetic (PK) and metabolic studies.

Introduction to Pirfenidone and its Deuterated Analog

Pirfenidone is a small molecule drug approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its mechanism of action, while not fully elucidated, involves the downregulation of key pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β). This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium substitution provides a distinct mass signature, allowing for its differentiation from the non-labeled drug and its metabolites in biological matrices when using mass spectrometry-based analytical methods.

Commercial Suppliers of High-Purity this compound

A number of reputable chemical suppliers offer high-purity this compound for research purposes. These suppliers typically provide the compound with a certificate of analysis (CoA) detailing its purity, isotopic enrichment, and other quality control parameters. Researchers are strongly encouraged to request and review the batch-specific CoA before purchase to ensure the material meets the requirements of their specific application.

| Supplier | Stated Purity | Isotopic Purity | Analytical Methods Cited |

| Cayman Chemical | - | ≥99% deuterated forms (d1-d5) | GC- or LC-MS |

| MedChemExpress | 98.88% | - | LCMS |

| ChemScene | ≥98% | - | - |

| BOC Sciences | - | - | - |

| Veeprho | - | - | - |

| Simson Pharma Limited | - | - | Accompanied by Certificate of Analysis |

| Aquigen Bio Sciences | High-quality reference standard | - | Comprehensive characterization data |

| Toronto Research Chemicals | - | - | Complete analytical data package |

Note: The table summarizes publicly available information. It is crucial to obtain the latest batch-specific Certificate of Analysis from the supplier for precise quantitative data.

Key Quality Parameters for High-Purity this compound

When sourcing this compound, the following quantitative parameters are critical for ensuring the quality and reliability of experimental results:

| Parameter | Typical Specification | Importance |

| Chemical Purity | ≥98% (often >99%) | Ensures that the observed biological or analytical effects are attributable to this compound and not to impurities. |

| Isotopic Purity (d5) | ≥98% | A high degree of deuteration is essential for minimizing isotopic interference from the unlabeled compound in mass spectrometry analysis. |

| Isotopic Distribution | Predominantly d5 | The distribution of deuterated species (d1-d5) should be well-characterized to ensure accurate quantification. |

| Residual Solvents | As per ICH guidelines | The presence of residual solvents from the synthesis process can interfere with biological assays and analytical measurements. |

| Heavy Metals | Low ppm levels | Important for in vivo studies to avoid toxicity. |

A Certificate of Analysis for a representative batch of Pirfenidone (non-deuterated) from MedChemExpress indicates a purity of 99.98% as determined by LCMS, highlighting the high purity achievable for this class of compounds[1]. Researchers should expect a similar level of chemical purity for the deuterated analog from reputable suppliers.

Pirfenidone's Mechanism of Action: Modulation of the TGF-β Signaling Pathway

Pirfenidone is known to exert its anti-fibrotic effects by modulating the TGF-β signaling pathway, a central regulator of fibrosis. The following diagram illustrates the key components of this pathway and the inhibitory action of Pirfenidone.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and quality control of this compound, based on available literature for Pirfenidone and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the coupling of 5-methyl-2(1H)-pyridone with a deuterated phenylating agent, such as bromobenzene-d5. Another described method involves the direct deuteration of Pirfenidone via a hydrogen-deuterium exchange reaction.

Example Protocol: Palladium-Catalyzed Cross-Coupling Reaction

Materials:

-

5-methyl-2(1H)-pyridone

-

Bromobenzene-d5

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction flask, add 5-methyl-2(1H)-pyridone, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent, bromobenzene-d5, and the base.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield high-purity this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, catalyst residues, and by-products.

-

Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or toluene/heptane) is chosen in which the solubility of this compound is high at elevated temperatures and low at room temperature or below.

-

Flash Column Chromatography: For more challenging separations, silica gel column chromatography can be employed using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Quality Control and Analytical Methods

A comprehensive analysis of the final product is essential to confirm its identity, purity, and isotopic enrichment.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the chemical purity of this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: UV detection at a wavelength where Pirfenidone exhibits strong absorbance (e.g., around 315 nm) is suitable.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. The isotopic distribution can be analyzed to determine the percentage of the d5 species.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for purity assessment.

-

¹H NMR: The absence or significant reduction of signals corresponding to the phenyl protons confirms successful deuteration.

-

¹³C NMR: The carbon spectrum should be consistent with the structure of Pirfenidone.

-

Quantitative NMR (qNMR): This technique can be used for an accurate determination of purity against a certified internal standard.

Conclusion

High-purity this compound is an essential tool for researchers in the field of fibrosis and drug development. A thorough understanding of the available commercial suppliers, key quality parameters, and the underlying scientific principles of its synthesis and analysis is crucial for obtaining reliable and reproducible experimental data. This guide provides a foundational understanding to aid in the selection and application of high-purity this compound for advanced research applications. It is imperative that researchers consult the supplier's batch-specific certificate of analysis to obtain detailed quantitative data for their specific material.

References

Pirfenidone-d5: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Pirfenidone-d5. The information is compiled to assist researchers and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

| Property | Data |

| Chemical Name | 5-methyl-1-(phenyl-d5)-2(1H)-pyridinone |

| Synonyms | 5-methyl-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone |

| CAS Number | 1020719-62-3 |

| Molecular Formula | C₁₂H₆D₅NO |

| Molecular Weight | 190.25 g/mol |

| Appearance | Solid |

| Solubility | Soluble in Chloroform and Methanol |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The following data for the non-deuterated form, Pirfenidone, are provided as a close proxy. It is crucial to handle this compound with the same level of caution as Pirfenidone.

| Test | Species | Route of Administration | Result |

| LD50 (Acute Toxicity) | Mouse | Intraperitoneal (ip) | 561 mg/kg |

| LD50 (Acute Toxicity) | Mouse | Oral (ig) | 1112 mg/kg[1] |

| LD50 (Acute Toxicity) | Rat | Oral (ig) | 1221 mg/kg[1] |

| Primary Irritant Effect | - | Skin | No irritant effect |

| Primary Irritant Effect | - | Eye | No irritating effect |

| Sensitization | - | - | No sensitizing effects known |

| Carcinogenicity (IARC) | - | - | Substance is not listed |

| Carcinogenicity (NTP) | - | - | Substance is not listed |

Hazard Identification and Handling Precautions

Hazard Statement: H302 - Harmful if swallowed.

Signal Word: Warning

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink, or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from strong oxidizing agents.

Experimental Protocols

Detailed experimental safety studies specifically for this compound are not publicly available. The following are generalized protocols based on standard methodologies for assessing the safety of new chemical entities.

Acute Oral Toxicity Study (General Protocol)

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Test System: Rodents (e.g., Wistar rats), typically young adults, nulliparous, and non-pregnant females.

Methodology:

-

Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).

-

Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only. Dosing is typically done in a stepwise procedure using a limited number of animals per step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Dermal Irritation Study (General Protocol)

Objective: To assess the potential of a substance to cause skin irritation.

Test System: Albino rabbits.

Methodology:

-

Animal Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

-

Application: A small amount of the test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.

-

Observation: The skin is examined for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored according to a standardized system (e.g., Draize scale).

-

Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential.

Diagrams

Caption: Hazard Identification and Risk Mitigation Workflow.

Caption: General Laboratory Workflow for Handling Chemical Compounds.

Ecological Information

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility. Do not allow the product to enter drains or waterways.

First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

In Case of Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician if irritation persists.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the SDS for the most current and complete information before handling any chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

The Role of Pirfenidone in Idiopathic Pulmonary Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary